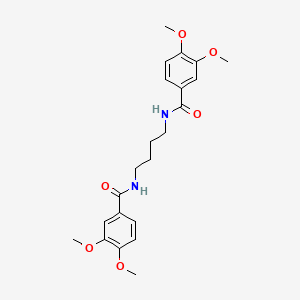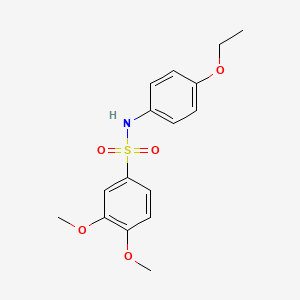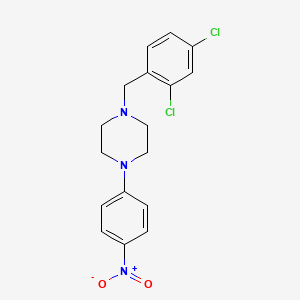![molecular formula C25H28N2O4S B5207301 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide, commonly referred to as Mepixanox, is a novel chemical compound that has gained considerable attention in the field of scientific research due to its potential therapeutic benefits. Mepixanox belongs to the class of sulfonylurea compounds and has been found to exhibit potent antidiabetic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of Mepixanox is not fully understood. However, studies have suggested that Mepixanox acts by inhibiting the ATP-sensitive potassium channels in pancreatic beta-cells, leading to an increase in insulin secretion. Mepixanox has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Mepixanox has been found to exhibit a range of biochemical and physiological effects. Studies have shown that Mepixanox can reduce blood glucose levels and improve insulin sensitivity in diabetic animal models. Mepixanox has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Mepixanox has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Mepixanox has been found to exhibit potent antidiabetic and anti-inflammatory properties, making it a valuable tool for studying the mechanisms underlying these conditions. However, Mepixanox has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy are not fully understood.
Future Directions
There are several future directions for research on Mepixanox. One area of research is to investigate the potential therapeutic benefits of Mepixanox in other conditions such as obesity and metabolic syndrome. Another area of research is to study the underlying mechanisms of Mepixanox's anti-inflammatory properties and its potential use in inflammatory conditions such as arthritis. Further studies are also needed to determine the long-term safety and efficacy of Mepixanox.
Synthesis Methods
Mepixanox can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzenesulfonyl chloride with N~1~,N~2~-bis(2-phenylethyl)glycine in the presence of a base. The resulting intermediate is then subjected to a series of purification steps to obtain pure Mepixanox.
Scientific Research Applications
Mepixanox has been extensively studied for its potential therapeutic benefits in various scientific research studies. One of the major applications of Mepixanox is in the treatment of diabetes. Studies have shown that Mepixanox exhibits potent antidiabetic properties by stimulating insulin secretion and enhancing glucose uptake in cells.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-31-23-12-14-24(15-13-23)32(29,30)27(19-17-22-10-6-3-7-11-22)20-25(28)26-18-16-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWNFNQYOQGUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5207229.png)


![4-bromo-2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B5207256.png)
![N-[2-(4-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5207261.png)


![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5207284.png)


![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amine](/img/structure/B5207322.png)